tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate
Description
tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate protecting group, a cyano (-CN) substituent at the 5-position, and a methyl group at the 2-position. Its structure combines electron-withdrawing (cyano) and sterically bulky (tert-butyl) groups, influencing its reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
tert-butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-5-6-10(7-13)8-14(9)11(15)16-12(2,3)4/h9-10H,5-6,8H2,1-4H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGIVRGRDVYEPQ-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132416 | |
| Record name | 1-Piperidinecarboxylic acid, 5-cyano-2-methyl-, 1,1-dimethylethyl ester, (2R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253200-94-0 | |
| Record name | 1-Piperidinecarboxylic acid, 5-cyano-2-methyl-, 1,1-dimethylethyl ester, (2R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253200-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 5-cyano-2-methyl-, 1,1-dimethylethyl ester, (2R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide.
Addition of the Methyl Group: The methyl group can be added via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to achieve sustainable and scalable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate has been investigated for its potential in drug development due to its ability to interact with various biological targets. Notably, it has shown promise in modulating immune responses by inhibiting dipeptidyl peptidase 8/9 (DPP8/9), which are involved in cytokine production and immune cell dynamics. This inhibition suggests potential applications in treating autoimmune diseases and inflammatory conditions.
Enzyme Interactions
Research indicates that this compound can significantly affect enzyme activity, particularly those involved in metabolic pathways. The inhibition of DPP8/9 has been linked to altered cytokine profiles, which may lead to therapeutic benefits in diseases characterized by dysregulated immune responses. Further studies are necessary to elucidate the detailed mechanisms of action and the full range of biological effects.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with desirable properties .
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 5-cyanoisoindoline-1-carboxylate | Isoindoline structure; cyano at position 1 | Different position of the cyano group |
| Tert-butyl 5-cyanoisoindoline-3-carboxylate | Isoindoline structure; cyano at position 3 | Isomeric variation affecting reactivity |
| Tert-butyl 5-cyanoisoindoline-4-carboxylate | Isoindoline structure; cyano at position 4 | Another isomer with distinct properties |
The positioning of the cyano group at the 5-position in this compound is crucial for its reactivity and biological activity compared to other isomers. The steric effects introduced by the tert-butyl group further enhance its uniqueness in chemical interactions.
Case Study 1: Immune Modulation
A study explored the effects of this compound on immune cell dynamics. Results indicated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, suggesting its potential as an immunomodulatory agent.
Case Study 2: Synthesis of Analogues
Researchers synthesized several analogues of this compound to evaluate their biological activities. Some derivatives exhibited enhanced potency against specific enzyme targets, highlighting the importance of structural modifications in drug design .
Mechanism of Action
The mechanism of action of tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereochemical Variants
cis-tert-Butyl 5-cyano-2-methylpiperidine-1-carboxylate (CAS 1253200-84-8)
- Structural Differences: The cyano group is at the 5-position, but the stereochemistry (cis vs. trans) differs from the target compound.
- Impact on Properties : Altered stereochemistry affects crystal packing and solubility. The cis configuration may lead to lower melting points compared to trans isomers due to reduced symmetry .
(2R,3S)- and (2R,3R)-tert-Butyl 3-cyano-2-methylpiperidine-1-carboxylate (CAS 828300-54-5 and 828300-48-7)
- Structural Differences: Cyano group at the 3-position instead of 3.
- The (2R,3R) diastereomer showed distinct $^{13}\text{C NMR}$ shifts at δ 109.7 (C≡N) compared to δ 142.2 in the target compound, reflecting differing electronic environments .
Substituent Variants
tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS 2306249-72-7)
- Structural Differences: Amino (-NH$_2$) group replaces cyano (-CN) at the 5-position.
- Impact on Properties: Basicity: The amino group increases basicity (pKa ~10–11) compared to the neutral cyano group. Solubility: Higher water solubility due to protonation of the amino group in acidic conditions. Applications: The amino group enables further derivatization (e.g., amide coupling), making it a versatile intermediate in drug synthesis .
tert-Butyl (2R,5R)-2-(2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate (156b)
- Structural Differences: Methoxy-oxoethyl (-CO$2$CH$3$) substituent replaces the cyano group.
- Impact on Properties: IR Spectroscopy: Strong carbonyl peaks at ν$_{\text{max}}$ 1740 cm$^{-1}$ (ester C=O) vs. 1691 cm$^{-1}$ (carbamate C=O) in the target compound. Reactivity: The ester group facilitates hydrolysis under basic conditions, unlike the stable cyano group .
Functional Group Comparisons
tert-Butyl 2-((N-(3,4-difluorophenyl)propionamido)methyl)piperidine-1-carboxylate (Compound 7)
- Structural Differences: Propionamido and difluorophenyl groups replace the cyano and methyl substituents.
- Impact on Properties: Melting Point: 75°C (liquid) vs. solid forms of cyano analogs, highlighting reduced crystallinity due to bulky aromatic groups. Bioactivity: The difluorophenyl moiety enhances binding to hydrophobic enzyme pockets, suggesting divergent pharmacological applications compared to the target compound .
Data Tables
Table 1: Key Physical and Spectral Properties of Selected Compounds
Table 2: Stereochemical and Functional Group Impact on Reactivity
| Compound | Functional Group | Key Reactivity Features |
|---|---|---|
| Target Compound | Cyano (-CN) | Stable under basic conditions; participates in nitrile hydration |
| 5-Amino analog | Amino (-NH$_2$) | Prone to acylation/alkylation; forms salts in acidic media |
| Methoxy-oxoethyl derivative (156b) | Ester (-CO$2$CH$3$) | Hydrolyzes to carboxylic acid; undergoes nucleophilic attack |
Biological Activity
tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate is a compound belonging to the piperidine class, characterized by its unique structure that includes a tert-butyl group and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating immune responses and interacting with various enzymes.
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molar Mass : 224.30 g/mol
- Structural Features : The presence of a piperidine ring, a tert-butyl group, and a cyano group significantly influences its chemical reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit dipeptidyl peptidase 8/9 (DPP8/9), which plays a crucial role in regulating immune cell dynamics and cytokine production. This inhibition suggests that the compound may alter immune responses, making it a candidate for further investigation in immunological contexts.
Biological Activity Data
| Activity | Description |
|---|---|
| DPP8/9 Inhibition | Modulates cytokine production; affects immune cell dynamics. |
| Potential Anti-inflammatory | May reduce inflammation through modulation of immune responses. |
| Enzyme Interaction | Interacts with various enzymes, potentially influencing metabolic pathways. |
Case Studies and Research Findings
- Immunomodulatory Effects : A study highlighted the compound's ability to modulate immune responses by inhibiting DPP8/9. This interaction was linked to altered cytokine profiles in vitro, suggesting potential therapeutic applications in autoimmune diseases.
- Synthetic Pathways : Research into the synthesis of this compound indicates that it can be produced through several steps involving nucleophilic substitutions and alkylation reactions. The synthetic routes are essential for understanding the compound's availability for biological testing .
- Comparative Studies : Comparisons with structurally similar compounds have shown that the specific positioning of the cyano group at the 5-position enhances its reactivity and biological activity compared to other isomers. This uniqueness is critical for its potential applications in drug design.
Q & A
Q. What are the standard synthetic protocols for preparing tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves piperidine ring functionalization and stereoselective cyanide introduction. For example, analogous compounds (e.g., tert-butyl piperidine carboxylates) are synthesized via nucleophilic substitution or reductive amination, followed by cyanide addition under controlled conditions . Stereochemical purity is ensured using chiral auxiliaries or catalysts, with validation via chiral HPLC or X-ray crystallography (e.g., SHELX refinement for absolute configuration determination) . Key Steps :
- Protection : Boc-group installation via di-tert-butyl dicarbonate.
- Cyanation : Use of KCN or TMSCN in polar aprotic solvents (DMF, THF).
- Purification : Column chromatography (hexane/EtOAc gradients) .
Q. How is the compound characterized to confirm structural and stereochemical integrity?
- Methodological Answer :
- Spectroscopy : H/C NMR to verify substituent positions and coupling constants (e.g., axial vs. equatorial protons in piperidine).
- Mass Spectrometry : HRMS (ESI or EI) for molecular ion validation (e.g., [M+H]+ or [M+Na]+ peaks) .
- X-ray Crystallography : For absolute configuration confirmation, using SHELX programs (SHELXL/SHELXS) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Gloves, goggles, and fume hood use due to potential cyanide exposure.
- Storage : Inert atmosphere (N), desiccated at –20°C to prevent Boc-group hydrolysis .
- First Aid : Immediate decontamination for skin/eye contact and medical consultation for ingestion (refer to SDS protocols) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the enantiomeric excess (ee) of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyanide nucleophilicity but may reduce ee due to racemization. Non-polar solvents (toluene) improve stereoretention but slow reaction rates .
- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) can increase ee to >95% in asymmetric cyanations .
- Data Analysis : Compare ee via chiral HPLC before/after optimization (e.g., Daicel Chiralpak columns) .
Q. What computational methods are used to predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., cyanide attack on iminium intermediates).
- Docking Studies : For biological targets, AutoDock Vina or Schrödinger Suite to assess binding affinity .
- Contradictions : Discrepancies between predicted vs. experimental regioselectivity may arise from solvent effects not fully modeled .
Q. How can contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering in piperidine).
- COSY/NOESY : Identify through-space correlations to confirm substituent orientations .
- Case Study : For tert-butyl piperidine derivatives, axial-equatorial proton exchange can cause splitting anomalies; deuterated solvent trials may clarify .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
